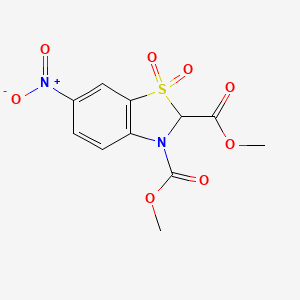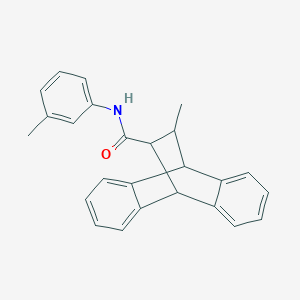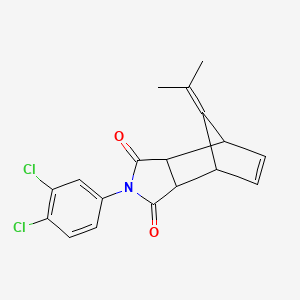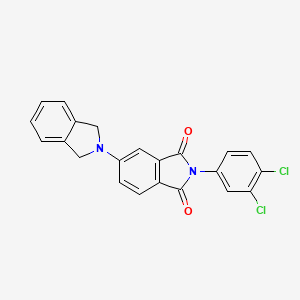![molecular formula C13H13N9O B11104074 4-(5-methyl-4-{(1E)-1-[(2E)-(pyridin-2-ylmethylidene)hydrazinylidene]ethyl}-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B11104074.png)
4-(5-methyl-4-{(1E)-1-[(2E)-(pyridin-2-ylmethylidene)hydrazinylidene]ethyl}-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-METHYL-4-(1-{(E)-2-[(E)-1-(2-PYRIDYL)METHYLIDENE]HYDRAZONO}ETHYL)-1H-1,2,3-TRIAZOL-1-YL]-1,2,5-OXADIAZOL-3-AMINE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, an oxadiazole ring, and a pyridyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-METHYL-4-(1-{(E)-2-[(E)-1-(2-PYRIDYL)METHYLIDENE]HYDRAZONO}ETHYL)-1H-1,2,3-TRIAZOL-1-YL]-1,2,5-OXADIAZOL-3-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkynes or nitriles under acidic or basic conditions.
Introduction of the Pyridyl Group: The pyridyl group can be introduced via a condensation reaction between a pyridine derivative and a suitable aldehyde or ketone.
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-[5-METHYL-4-(1-{(E)-2-[(E)-1-(2-PYRIDYL)METHYLIDENE]HYDRAZONO}ETHYL)-1H-1,2,3-TRIAZOL-1-YL]-1,2,5-OXADIAZOL-3-AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.
Substitution: Various nucleophiles or electrophiles under suitable reaction conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of oxadiazole derivatives, while reduction may yield triazole derivatives with altered functional groups.
Scientific Research Applications
4-[5-METHYL-4-(1-{(E)-2-[(E)-1-(2-PYRIDYL)METHYLIDENE]HYDRAZONO}ETHYL)-1H-1,2,3-TRIAZOL-1-YL]-1,2,5-OXADIAZOL-3-AMINE has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Industrial Chemistry: The compound can be used as a precursor for the synthesis of other complex molecules with industrial applications.
Mechanism of Action
The mechanism of action of 4-[5-METHYL-4-(1-{(E)-2-[(E)-1-(2-PYRIDYL)METHYLIDENE]HYDRAZONO}ETHYL)-1H-1,2,3-TRIAZOL-1-YL]-1,2,5-OXADIAZOL-3-AMINE involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may interact with enzymes or receptors involved in disease pathways, leading to inhibition or activation of these targets. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents.
Pyridyl Derivatives: Compounds with similar pyridyl groups but different ring systems.
Uniqueness
4-[5-METHYL-4-(1-{(E)-2-[(E)-1-(2-PYRIDYL)METHYLIDENE]HYDRAZONO}ETHYL)-1H-1,2,3-TRIAZOL-1-YL]-1,2,5-OXADIAZOL-3-AMINE is unique due to its combination of a triazole ring, an oxadiazole ring, and a pyridyl group
Properties
Molecular Formula |
C13H13N9O |
|---|---|
Molecular Weight |
311.30 g/mol |
IUPAC Name |
4-[5-methyl-4-[(E)-C-methyl-N-[(E)-pyridin-2-ylmethylideneamino]carbonimidoyl]triazol-1-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C13H13N9O/c1-8(17-16-7-10-5-3-4-6-15-10)11-9(2)22(21-18-11)13-12(14)19-23-20-13/h3-7H,1-2H3,(H2,14,19)/b16-7+,17-8+ |
InChI Key |
CGPNRMZKEAIAQE-GDWCLCACSA-N |
Isomeric SMILES |
CC1=C(N=NN1C2=NON=C2N)/C(=N/N=C/C3=CC=CC=N3)/C |
Canonical SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=NN=CC3=CC=CC=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-methoxyphenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-6-amine](/img/structure/B11104000.png)
![Ethyl 6-bromo-5-methoxy-1-methyl-2-[(4-methylpiperidin-1-yl)methyl]indole-3-carboxylate](/img/structure/B11104004.png)

![2-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-bromobenzoate](/img/structure/B11104009.png)

![N-(3-chlorophenyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide](/img/structure/B11104022.png)
![(2R,3R,10bS)-3-acetyl-2-(thiophen-2-yl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B11104023.png)
![2-{(E)-[(3-fluorophenyl)imino]methyl}-4,6-diiodophenol](/img/structure/B11104030.png)
![4-(6-Amino-3-tert-butyl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate](/img/structure/B11104032.png)
![2-{[3-cyano-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11104055.png)

![N-[2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11104072.png)

